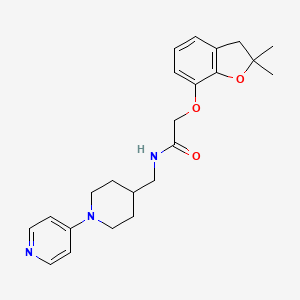

3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid” is a derivative of 6-Iodo-3,4-dihydroquinolin-2(1H)-one . This compound has a molecular weight of 273.07 and is a solid at room temperature . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The molecular structure of the parent compound, 6-Iodo-3,4-dihydroquinolin-2(1H)-one, includes a quinolinone ring with an iodine atom at the 6-position . The InChI code for this compound is 1S/C9H8INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) .Physical And Chemical Properties Analysis

The parent compound, 6-Iodo-3,4-dihydroquinolin-2(1H)-one, is a solid at room temperature . It has a molecular weight of 273.07 . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Neurological Disease Research

Studies have explored quinolinic acid, a compound structurally related to 3-(6-Iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid, for its role in neurological diseases. Quinolinic acid is an NMDA receptor agonist and has been implicated in conditions such as neurodegenerative diseases and epilepsy due to its excitotoxic properties. Research has focused on measuring its concentration in cerebrospinal fluid (CSF) and brain tissues to understand its involvement in disease processes and potential therapeutic interventions.

Neuroinflammation and Immune Activation : Elevated levels of quinolinic acid and related kynurenine pathway metabolites in CSF and serum have been associated with neuroinflammation and immune activation in HIV-1-infected patients. This suggests a potential role for compounds like this compound in modulating immune responses or in the therapeutic targeting of neuroinflammatory pathways (Heyes et al., 1992).

Excitotoxicity and Neurodegeneration : Quinolinic acid's role as an excitotoxin has been investigated in the context of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, and in traumatic brain injury (TBI). Studies suggest that increased quinolinic acid levels might contribute to neuronal damage and dysfunction, offering insights into how structural analogs might affect similar pathways (Sinz et al., 1998).

Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of related compounds can provide insights into how this compound might behave in biological systems. Understanding the metabolic pathways, absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can inform their potential therapeutic use and safety profiles.

- Metabolite Identification : The identification of metabolites of related compounds, such as floctafenine, in urinary calculi, underscores the importance of studying the metabolism and excretion pathways of this compound to anticipate potential adverse reactions or therapeutic applications (Moesch et al., 1987).

Safety and Hazards

The safety information for 6-Iodo-3,4-dihydroquinolin-2(1H)-one indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name |

3-(6-iodo-3,4-dihydro-2H-quinolin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO2/c13-10-3-4-11-9(8-10)2-1-6-14(11)7-5-12(15)16/h3-4,8H,1-2,5-7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPBFAGOOIIBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)I)N(C1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)

![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)

![1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2930339.png)

![3-ethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2930342.png)